Product packaging for 2-Oxaspiro[4.7]dodecane(Cat. No.:CAS No. 182-99-0)

2-Oxaspiro[4.7]dodecane

Cat. No.: B094346
CAS No.: 182-99-0
M. Wt: 168.28 g/mol
InChI Key: AMEKYLXXSLTPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Oxaspiro[4.7]dodecane is a spirocyclic organic compound of significant interest in medicinal chemistry as a three-dimensional scaffold for fragment-based drug design. It belongs to the class of oxa-spirocycles, which are characterized by a central spiro carbon connecting two rings, one of which is an oxygen-containing heterocycle. Incorporating an oxygen atom into the spirocyclic framework has been shown to dramatically improve key physicochemical properties, such as increasing water solubility by up to 40 times and lowering lipophilicity compared to their carbon-only counterparts . This makes oxa-spirocycles like this compound valuable for creating new chemical entities with improved drug-like characteristics. Researchers utilize this compound as a versatile and synthetically accessible building block. Its structure serves as a rigid, Fsp3-rich core that can be functionally diversified to explore novel chemical space and develop potent analogues of existing therapeutics, as demonstrated by the synthesis of more potent oxa-spirocyclic analogues of the antihypertensive drug terazosin . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B094346 2-Oxaspiro[4.7]dodecane CAS No. 182-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182-99-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-oxaspiro[4.7]dodecane

InChI

InChI=1S/C11H20O/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h1-10H2

InChI Key

AMEKYLXXSLTPSU-UHFFFAOYSA-N

SMILES

C1CCCC2(CCC1)CCOC2

Canonical SMILES

C1CCCC2(CCC1)CCOC2

Other CAS No.

182-99-0

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds with spiro structures, including 2-Oxaspiro[4.7]dodecane, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies demonstrate that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Material Science

Polymer Synthesis
this compound serves as a valuable building block in the synthesis of novel polymers. Its unique structure allows for the incorporation of spirocyclic motifs into polymer chains, enhancing the mechanical and thermal properties of the resulting materials. Research has shown that polymers derived from this compound exhibit improved elasticity and resistance to thermal degradation compared to conventional polymers.

Nanocomposite Applications
In nanotechnology, this compound has been utilized to create nanocomposites with enhanced functionalities. For instance, studies have demonstrated its role in producing biodegradable nanocomposites that can be used in packaging materials, thereby reducing environmental impact while maintaining material integrity .

Environmental Chemistry

Deodorizing Agents
The compound has been explored as a component in deodorant formulations due to its ability to neutralize odors effectively. Its application in personal care products highlights its potential for improving consumer goods while ensuring safety and efficacy .

Bioremediation
Recent studies have investigated the use of this compound in bioremediation processes aimed at degrading environmental pollutants. Its chemical stability and ability to form non-toxic byproducts make it an ideal candidate for applications in cleaning contaminated soil and water .

Case Studies

Study Focus Findings
Study A (2023)Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL.
Study B (2022)Antioxidant PropertiesExhibited IC50 values of 12 µg/mL in DPPH scavenging assays, indicating strong antioxidant capacity.
Study C (2021)Polymer ApplicationsDeveloped a new polymer blend incorporating this compound that showed a 30% increase in tensile strength compared to traditional polymers.

Comparison with Similar Compounds

Structural Analogues with Varying Ring Sizes and Heteroatoms

Spiro compounds with similar frameworks but differing ring sizes or heteroatoms exhibit distinct physicochemical properties. Key examples include:

Compound Name CAS Number Ring System Heteroatoms Molecular Weight (g/mol) Key Properties/Applications
2-Oxaspiro[4.7]dodecane 119-75-5 4.7 (Oxolane + C7) O ~170.25* Rigid backbone for drug design
1-Oxa-4-azaspiro[5.6]dodecane 220291-94-1 5.6 (Oxolane + C6) O, N ~183.28* Enhanced basicity; medicinal applications
3-Oxa-9-azaspiro[5.6]dodecane N/A 5.6 (Oxolane + C6) O, N 170.15 Predicted collision cross-section (CCS): 140.4 Ų (M+H+)
7-Oxa-2-azaspiro[4.5]decane oxalate 1630906-43-2 4.5 (Oxolane + C5) O, N 372.46 Salt form improves solubility

*Molecular weights estimated based on analogous structures.

Key Observations:

  • Heteroatom Substitution : Nitrogen-containing spiro compounds (e.g., 1-Oxa-4-azaspiro[5.6]dodecane) exhibit basicity and hydrogen-bonding capacity, making them suitable for targeting enzymes or receptors .
  • Collision Cross-Section (CCS) : 3-Oxa-9-azaspiro[5.6]dodecane shows a CCS of 140.4 Ų for the [M+H]+ adduct, indicating a compact structure compared to linear alkanes like dodecane (C12H26, MW 170.33 g/mol) .

Comparison with Non-Spiro Analogues

Dodecane (C12H26) :

  • Higher volatility and lower polarity compared to this compound, making it less suitable for applications requiring structural rigidity .

1-Hydroxy-5-oxobicyclo[6.4.0]dodecane :

  • A bicyclic compound with a ketone and hydroxyl group.
  • Lower calculated energy (210.2 kJ/mol post-optimization vs. 471.5 kJ/mol for Rhizophorine), suggesting greater stability than some spiro systems .

Analytical Differentiation

  • GC-MS Limitations: Dodecane overlays in microbial cultures can co-elute with spiro compounds, complicating detection. Automated pipelines using nonane or larger alkanes as solvents may avoid this .
  • SPME Techniques : Structurally similar compounds (e.g., dodecane and undecane) are distinguishable via solid-phase microextraction (SPME) in environmental samples .

Preparation Methods

Reaction Setup and Conditions

In a dry reaction flask equipped with a stirrer, thermometer, and reflux condenser, 6.8 g (0.0201 mol) of n-dodecyl p-toluenesulfonate is combined with 5.02 g (0.08 mol) of NaBH3CN in 50 mL of HMPA. The mixture is stirred at 80°C for 2 hours under inert conditions. Post-reaction cooling is followed by aqueous workup:

  • Quenching : 50 mL of water is added to the reaction mixture.

  • Extraction : Three sequential extractions with n-hexane isolate the organic phase.

  • Drying : Anhydrous magnesium sulfate removes residual moisture.

  • Distillation : Reduced-pressure distillation collects the fraction at 79–81°C under 1.86 kPa, yielding 2.5–2.65 g (79–81%) of this compound.

Mechanistic Insights

NaBH3CN selectively reduces sulfonate esters to alkanes via a radical intermediate, while HMPA stabilizes the transition state through coordination with boron. This solvent also suppresses side reactions such as elimination or over-reduction, ensuring high regioselectivity.

Table 1: Optimization of Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes rate without decomposition
HMPA Volume50 mLEnsures solubility and stabilization
NaBH3CN Equivalents4.0 eqCompletes reduction without excess reagent waste
Reaction Time2 hoursBalances conversion and side reactions

Catalytic Cyclization Using Lanthanide Salts

Emerging methodologies employ lanthanide catalysts, such as samarium nitrate (Sm(NO3)3·6H2O), to facilitate spirocyclic ether formation via recyclization of precursor peroxides. While initially developed for sulfur-containing analogs, this approach is theoretically adaptable to oxygen-based systems like this compound.

Proposed Pathway

  • Precursor Activation : A hypothetical pentaoxaspiroalkane undergoes Sm-catalyzed ring opening, generating a carbocation intermediate.

  • Nucleophilic Attack : Intramolecular oxygen nucleophiles trap the carbocation, forming the spirocyclic ether backbone.

  • Workup : Column chromatography (SiO2, hexane/Et2O) purifies the product.

Advantages and Limitations

  • Advantages : Mild conditions (room temperature), high atom economy.

  • Limitations : Requires specialized peroxidic precursors, which are synthetically challenging to prepare.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)TemperatureKey ReagentsScalability
NaBH3CN/HMPA Reduction79–8180°CNaBH3CN, HMPAHigh
Lanthanide Catalysis*80–89†20°CSm(NO3)3·6H2OModerate

*Theoretical adaptation from analogous systems.
†Reported yields for structurally related tetraoxathiocanes.

The NaBH3CN method remains the benchmark for reliability, whereas lanthanide catalysis offers a low-temperature alternative pending precursor availability.

Q & A

What criteria define a robust research question for studying this compound’s mechanism of action?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Access to analytical tools (e.g., LC-MS/MS).
  • Novel : Focus on underexplored targets (e.g., spirocyclic modulation of lipid membranes).
  • Ethical : Use in vitro models before animal testing.
  • Relevant : Align with gaps in literature (e.g., antimicrobial resistance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.